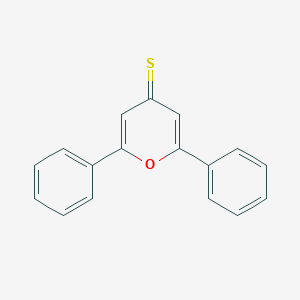
2,6-Diphenylpyran-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenylpyran-4-thione (DPT) is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. DPT is a heterocyclic compound that contains a pyran ring with two phenyl rings attached to it. The compound has been studied extensively for its potential applications in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 2,6-Diphenylpyran-4-thione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. 2,6-Diphenylpyran-4-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
Biochemical And Physiological Effects
2,6-Diphenylpyran-4-thione has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. 2,6-Diphenylpyran-4-thione has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress. In addition, 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,6-Diphenylpyran-4-thione in lab experiments is its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antiviral activities, which make it a valuable tool for studying the mechanisms of these diseases. However, one of the limitations of using 2,6-Diphenylpyran-4-thione in lab experiments is its potential toxicity. The compound has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,6-Diphenylpyran-4-thione. One area of research is the development of new synthetic methods for 2,6-Diphenylpyran-4-thione. Another area of research is the elucidation of the mechanism of action of 2,6-Diphenylpyran-4-thione. Further studies are needed to determine the specific enzymes and genes that are targeted by 2,6-Diphenylpyran-4-thione. In addition, future research could focus on the development of new derivatives of 2,6-Diphenylpyran-4-thione with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 2,6-Diphenylpyran-4-thione is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antiviral activities. 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. However, the potential toxicity of 2,6-Diphenylpyran-4-thione at high concentrations may limit its use in certain experiments. Future research could focus on the development of new synthetic methods for 2,6-Diphenylpyran-4-thione, elucidation of the mechanism of action, and the development of new derivatives with improved biological activities and reduced toxicity.
Synthesis Methods
2,6-Diphenylpyran-4-thione can be synthesized by the reaction of 2-hydroxyacetophenone with elemental sulfur and phenylboronic acid in the presence of a base. The reaction yields 2,6-Diphenylpyran-4-thione as a yellow crystalline solid with a melting point of 267-269°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
Scientific Research Applications
2,6-Diphenylpyran-4-thione has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral activities. 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
properties
CAS RN |
1029-95-4 |
|---|---|
Product Name |
2,6-Diphenylpyran-4-thione |
Molecular Formula |
C17H12OS |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2,6-diphenylpyran-4-thione |
InChI |
InChI=1S/C17H12OS/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
OKTBDSGUQCPPJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)



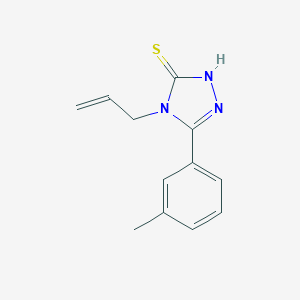


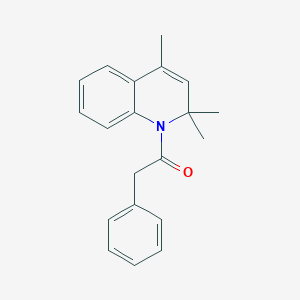
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
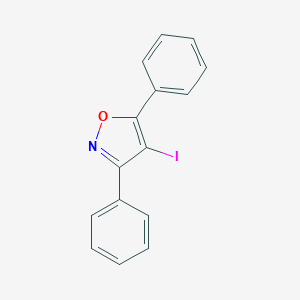
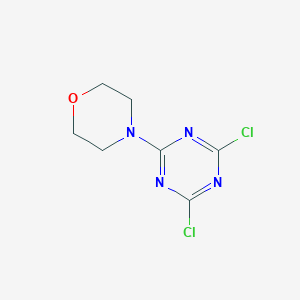
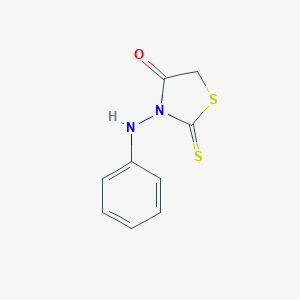
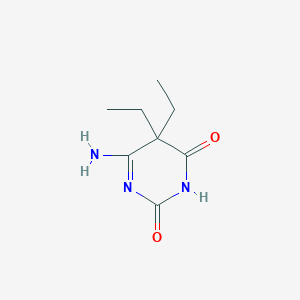
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)